Cyclopentyl 3,4-dichlorophenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentyl 3,4-dichlorophenyl ketone (CDCK) is a chemical compound with the molecular formula C12H12Cl2O and a molecular weight of 243.13 g/mol . It has attracted attention in scientific research for its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group attached to a 3,4-dichlorophenyl ketone .Scientific Research Applications
Green Chemistry in Synthesis : Cyclopentyl methyl ether, a related compound, has been used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This process, employing ammonium salts as environmentally friendly acidic catalysts, highlights the potential for using cyclopentyl-based compounds in sustainable and low-impact chemical processes (Azzena et al., 2015).
Analytical Chemistry : In a study focusing on o-chlorophenyl cyclopentyl ketone, a method for identifying impurities in illegal drug samples was developed. This demonstrates the use of cyclopentyl-based ketones in forensic and analytical applications, particularly in drug regulation and source identification (Ma et al., 2018).
Synthetic Applications : Cyclopentyl-based compounds have been employed in the synthesis of asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes, which are useful in materials science for creating functionalized bridged bithiophenes (Van Mierloo et al., 2010).
Insect Antifeedant Activities : Studies on substituted styryl 3,4-dichlorophenyl ketones revealed their potential as insect antifeedants. This suggests possible applications in agricultural chemistry and pest management (Thirunarayanan et al., 2010).
Organic Reaction Mechanisms : Cyclopentyl-based ketones have been used to study the Suzuki-Miyaura coupling of simple ketones, providing insights into the activation of unstrained C-C bonds in organic chemistry (Xia et al., 2018).
Properties
IUPAC Name |
cyclopentyl-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMEOICNHKBDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640563 |
Source
|
Record name | Cyclopentyl(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-87-2 |
Source
|
Record name | Cyclopentyl(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.